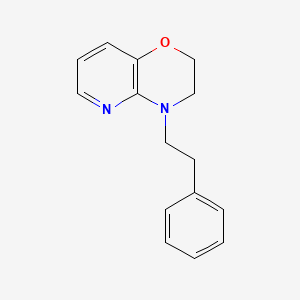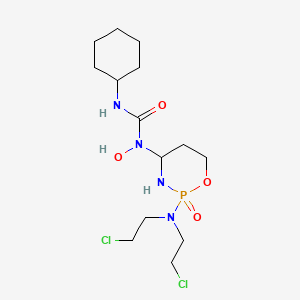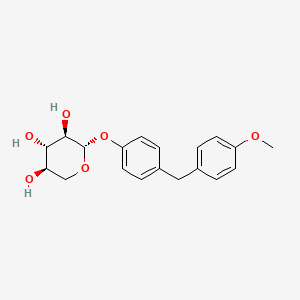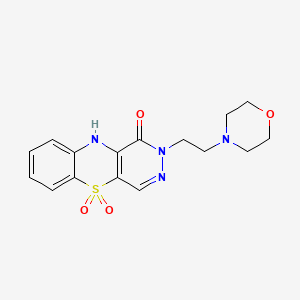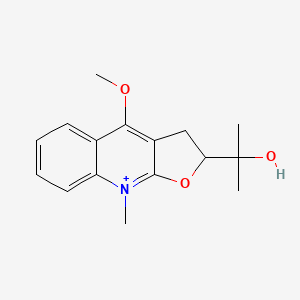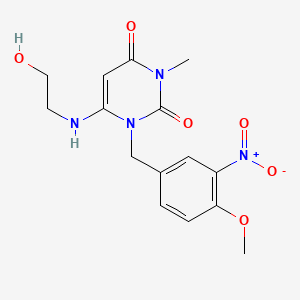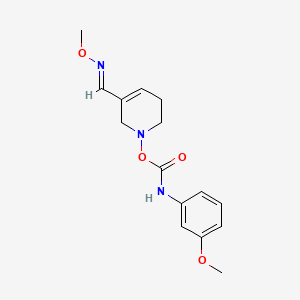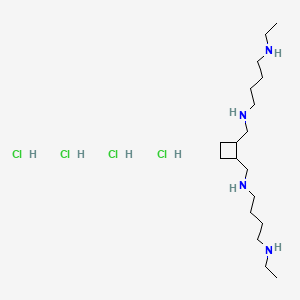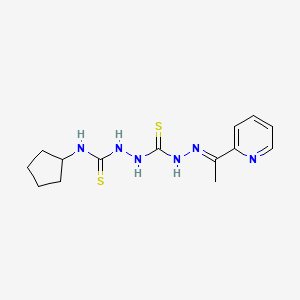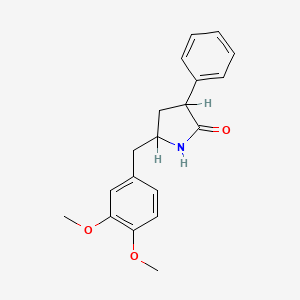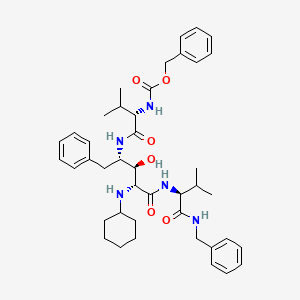
3-O-(N-Acetylneuraminyl)galactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetylneuraminyl-(2-3)-galactose is a complex carbohydrate compound that plays a crucial role in various biological processes. It is a type of sialylated glycan, which means it contains sialic acid residues. These compounds are essential in cell-cell interactions, signaling, and immune responses. N-Acetylneuraminyl-(2-3)-galactose is particularly significant in the context of glycoproteins and glycolipids, where it contributes to the structural and functional diversity of these molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylneuraminyl-(2-3)-galactose typically involves enzymatic methods. One common approach is the use of sialyltransferases, which are enzymes that transfer sialic acid residues to specific acceptor molecules. For example, the enzyme α-N-acetylneuraminyl-2,3-beta-galactosyl-1,3-N-acetyl-galactosaminide 6-α-sialyltransferase can catalyze the transfer of N-acetylneuraminic acid to galactose residues under specific conditions .
Industrial Production Methods
Industrial production of N-Acetylneuraminyl-(2-3)-galactose often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the necessary enzymes, which then catalyze the formation of the desired glycan. The product is subsequently purified using chromatographic techniques to achieve the required purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-Acetylneuraminyl-(2-3)-galactose can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sialic acid residues, potentially altering the biological activity of the compound.
Reduction: Reduction reactions can affect the glycosidic bonds, leading to changes in the structure and function of the glycan.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N-Acetylneuraminyl-(2-3)-galactose can lead to the formation of aldehyde or carboxylate derivatives, while reduction can yield alcohol derivatives.
Scientific Research Applications
N-Acetylneuraminyl-(2-3)-galactose has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation processes and the synthesis of complex carbohydrates.
Biology: The compound is crucial in studying cell-cell interactions, particularly in the immune system where sialylated glycans play a role in pathogen recognition and immune response modulation.
Medicine: N-Acetylneuraminyl-(2-3)-galactose is used in the development of therapeutic glycoproteins and vaccines. It is also studied for its role in cancer metastasis and viral infections.
Mechanism of Action
The mechanism of action of N-Acetylneuraminyl-(2-3)-galactose involves its interaction with specific receptors and proteins on the cell surface. The sialic acid residues in the compound can bind to sialic acid-binding immunoglobulin-type lectins (siglecs) and other receptors, modulating cell signaling pathways and immune responses. This interaction is crucial in processes like cell adhesion, migration, and pathogen recognition .
Comparison with Similar Compounds
Similar Compounds
N-Acetylneuraminyl-(2-6)-galactose: Another sialylated glycan with a different linkage, which affects its biological activity and interactions.
N-Acetylneuraminyl-(2-8)-galactose: This compound has a different sialic acid linkage, leading to distinct functional properties.
N-Acetylneuraminyl-(2-3)-glucose: Similar in structure but with glucose instead of galactose, resulting in different biological roles.
Uniqueness
N-Acetylneuraminyl-(2-3)-galactose is unique due to its specific linkage and the presence of both sialic acid and galactose residues. This combination allows it to participate in a wide range of biological processes, making it a versatile and valuable compound in research and industry .
Properties
CAS No. |
83563-61-5 |
|---|---|
Molecular Formula |
C17H29NO14 |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-[(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H29NO14/c1-6(22)18-11-7(23)2-17(16(29)30,32-15(11)13(28)9(25)4-20)31-14(10(26)5-21)12(27)8(24)3-19/h5,7-15,19-20,23-28H,2-4H2,1H3,(H,18,22)(H,29,30)/t7-,8+,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1 |
InChI Key |
RYXGNICFFBWCJA-LRRROBGASA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(C(C=O)O)C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


